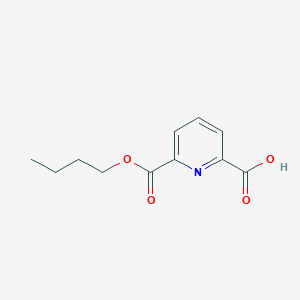
6-Butoxycarbonylpyridine-2-carboxylic acid
概要
説明
6-Butoxycarbonylpyridine-2-carboxylic acid is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a butoxycarbonyl group attached to the pyridine ring, which significantly influences its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxycarbonylpyridine-2-carboxylic acid typically involves the esterification of pyridine-2-carboxylic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-Butoxycarbonylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid, while reduction can produce 6-butoxycarbonylpyridine-2-methanol.
科学的研究の応用
6-Butoxycarbonylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Butoxycarbonylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The butoxycarbonyl group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The pyridine ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar in structure but with a bromine atom instead of a butoxycarbonyl group.
6-Chloropyridine-2-carboxylic acid: Contains a chlorine atom in place of the butoxycarbonyl group.
6-Methylpyridine-2-carboxylic acid: Features a methyl group instead of the butoxycarbonyl group.
Uniqueness
6-Butoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of the butoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
6-butoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-7-16-11(15)9-6-4-5-8(12-9)10(13)14/h4-6H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKNDJWVDXVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3908791.png)
![propyl 4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3908799.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908801.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B3908818.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide](/img/structure/B3908822.png)
![3-[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-1,3-oxazolidin-2-ylidene)propanenitrile](/img/structure/B3908830.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B3908834.png)
![8-[(2-ethyl-1H-imidazol-1-yl)acetyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3908837.png)
![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3908839.png)
![2-(1,3-benzothiazol-2-yl)-4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3908843.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(methoxyacetyl)-N-methylpiperidine-3-carboxamide](/img/structure/B3908852.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide](/img/structure/B3908859.png)
![butyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3908863.png)
![N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3908878.png)
